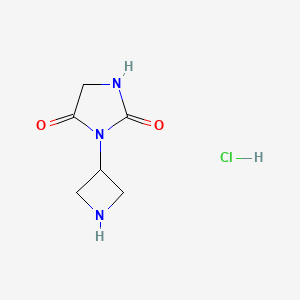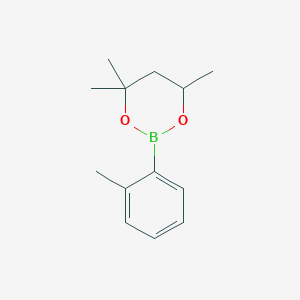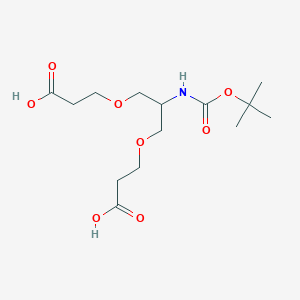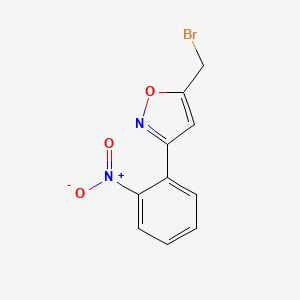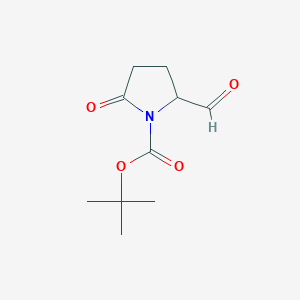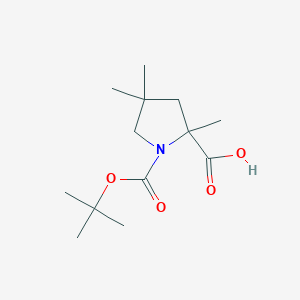
1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride
Vue d'ensemble
Description
1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride, commonly referred to as 1,1-BFPE, is an organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid, soluble in water and ethanol, and is used in a variety of lab experiments, including those related to biochemical and physiological processes. This compound has been used in a variety of scientific studies, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.
Applications De Recherche Scientifique
Synthesis Applications
The compound 1,1-Bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-ol hydrochloride is instrumental in various synthetic chemical reactions, showcasing its utility in creating complex molecular structures. For example, it has been utilized in the manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, leading to moderate-to-good yields of cyclic peroxides. This synthesis is part of research exploring new methodologies for creating cyclic peroxide compounds, which are valuable in various chemical and pharmaceutical applications (Qian et al., 1992).
Catalysis Research
Further research into catalytic processes has led to the development of innovative synthetic routes, such as the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer. Flunarizine, a drug known for its vasodilating effects and use in treating migraines and vestibular disorders, can be synthesized efficiently through regioselective metal-catalyzed amination, demonstrating the compound's role in facilitating important pharmaceutical syntheses (Shakhmaev et al., 2016).
Biological Activity
On the biological front, derivatives of this compound have been explored for their potential as inhibitors of enzymes like 15-lipoxygenase (15-LO). These studies have yielded compounds showing significant IC50 values, indicating their effectiveness as enzyme inhibitors and highlighting the compound's relevance in the development of new therapeutic agents (Asghari et al., 2016).
Material Science Applications
In material science, the synthesis of lomerizine hydrochloride from bis(4-fluorophenyl)methanol through chloration and condensation with piperazine showcases the compound's role in creating materials with potential pharmaceutical applications. This synthesis process emphasizes the versatility of this compound in contributing to the development of new drugs (Li Ai, 2003).
Propriétés
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O.ClH/c1-22-10-12-23(13-11-22)14-19(24,15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16;/h2-9,24H,10-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJRXRIBOFLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



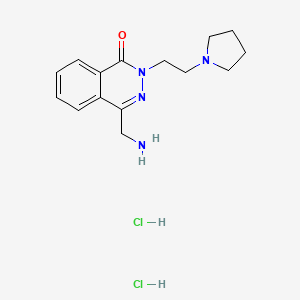
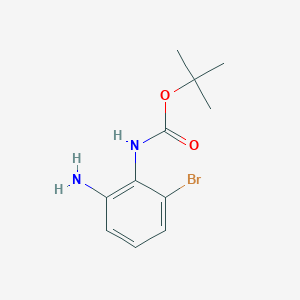
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
